豆甾-4,22-二烯-3-酮

描述

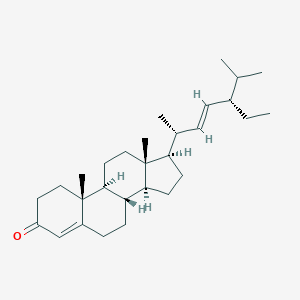

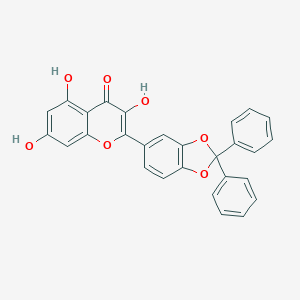

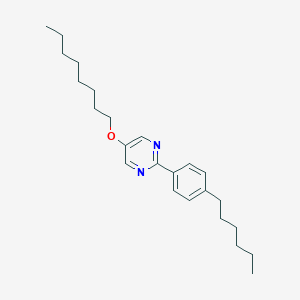

Stigmasta-4,22-dien-3-one is a sterol compound that has been studied in various contexts due to its interesting chemical structure and properties.

Synthesis Analysis

- A new and efficient synthesis of brassinosteroids, including key intermediates derived from stigmasta-2,(22E)-dien-6-one, has been achieved using catalytic RuO4 hydroxylation and sodium perborate for Baeyer-Villiger oxidation (Massey, Pore, & Hazra, 2003).

- An improved synthesis process of (22E)-stigmasta-1,4,22-trien-3-one using stigmasterol as a starting material has been developed, offering a simple operation, mild reaction conditions, and high yield, suitable for industrial production (Zhou Meng-di, 2014).

Molecular Structure Analysis

- The structure of Stigmasta-4,22-dien-3-one has been characterized using various spectroscopic methods, including IR, NMR, and crystallography. For example, stigmasterol hemihydrate, a related compound, has been studied for its crystal structure, providing insights into the molecular arrangement of such sterols (Benavides, Fronczek, & Fischer, 2002).

Chemical Reactions and Properties

- The chemical behavior of Stigmasta-4,22-dien-3-one in various reactions, such as the singlet-oxygen ene reaction, has been studied. These studies provide insights into the reactivity of the compound under different conditions and can help predict its behavior in various chemical environments (Ponce et al., 2000).

Physical Properties Analysis

- Research on compounds like stigmasterol, which is structurally similar to Stigmasta-4,22-dien-3-one, offers insights into the physical properties such as melting points, solubility, and phase behavior. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

- The chemical properties of Stigmasta-4,22-dien-3-one, including its reactivity, stability, and interactions with other molecules, have been a subject of various studies. These studies help in understanding the potential applications and limitations of this compound in different fields.

For a more comprehensive understanding and for accessing additional detailed research, you can explore further at consensus.app.

科学研究应用

抗菌和细胞毒性应用:

- 豆固醇的多胺共轭物:这项研究合成了豆固醇的多胺共轭物,包括豆甾-4,22-二烯-3-酮衍生物,发现其对金黄色葡萄球菌具有显着的抗菌活性,并对人 T 淋巴母细胞白血病细胞和正常人成纤维细胞具有细胞毒性活性 (Vida 等人,2012 年).

癌症研究中的细胞毒性作用:

- 豆固醇半合成衍生物的细胞毒性作用:豆固醇氧化生成豆甾-4,22-二烯-3-酮和其他衍生物,对人纤维肉瘤细胞系 HT1080 表现出中等的细胞毒性活性 (Sandjo 等人,2011 年).

- 来自榄仁叶榄的甾醇:这项研究从红树植物榄仁叶榄中分离出包括豆甾-4,22-二烯-3-酮在内的各种化合物,其中一些对选定的肿瘤细胞系表现出中等的活性 (国强,2009 年).

化学和结构分析:

- 从天然来源中分离:已经报道了从不同天然来源(如毛果锦葵的树皮茎和蛇床子的根)中分离出豆甾-4,22-二烯-3-酮,并分析了其结构和潜在的生物活性 (Usman 等人,2020 年) (Cattel 等人,1979 年).

抗增殖和诱导细胞凋亡的特性:

- 来自没药树的类固醇:对来自没药树的类固醇(包括豆甾-4,22-二烯-3-酮衍生物)的研究表明,它们对人癌细胞系具有抗增殖作用,并诱导这些细胞凋亡 (Shen 等人,2012 年).

抗氧化特性:

- 蓼属植物茎中三萜类固醇的自由基清除活性:该研究评估了包括豆甾-4,22-二烯-3-酮在内的化合物的抗氧化活性,证明其具有显着的自由基清除活性 (Sahidin 等人,2014 年).

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasta-4,22-dien-3-one | |

CAS RN |

20817-72-5 | |

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)